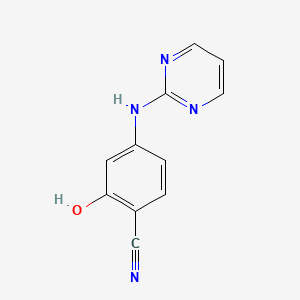

2-Cyano-5-(pyrimidin-2-ylamino)phenol

Description

Properties

Molecular Formula |

C11H8N4O |

|---|---|

Molecular Weight |

212.21 g/mol |

IUPAC Name |

2-hydroxy-4-(pyrimidin-2-ylamino)benzonitrile |

InChI |

InChI=1S/C11H8N4O/c12-7-8-2-3-9(6-10(8)16)15-11-13-4-1-5-14-11/h1-6,16H,(H,13,14,15) |

InChI Key |

PJPZPMCNUWLUDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC(=C(C=C2)C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Compounds for Comparison :

2-Cyano-5-(4-N,N-dimethylphenylamino)penta-2,4-dienamide (Sulfonamide 24) Structure: Contains a cyano group and a dimethylphenylamino substituent. Activity: Exhibits IC50 = 85.31 µM against MDA-MB-231 breast cancer cells, slightly less potent than 5-fluorouracil (reference drug) .

3-[4-(2,4-Dimethyl-thiazol-5-yl)-pyrimidin-2-ylamino]-phenol (CK5) Structure: Pyrimidin-2-ylamino-phenol core with a thiazole substituent. Formula: C15H14N4OS.

Cyano-Acetamide Derivatives (Compounds 1b and 8) Structure: Cyano and acetamide groups on aromatic rings. Activity: IC50 values of 49.22 µM (1b) and 45.62 µM (8) against HT-29 colon cancer cells, but less active than 5-fluorouracil .

5-Fluorouracil (Reference Drug)

Comparative Analysis of Bioactivity

Table 1: Anticancer Activity of Selected Compounds

| Compound Name | Structure Highlights | IC50 (µM) | Cell Line | Reference Drug Comparison |

|---|---|---|---|---|

| 2-Cyano-5-(pyrimidin-2-ylamino)phenol | Phenol, cyano, pyrimidine | N/A* | N/A | N/A |

| Sulfonamide 24 | Cyano, dimethylphenylamino | 85.31 | MDA-MB-231 | Less active |

| CK5 | Thiazole, pyrimidine, phenol | N/A | Kinase targets | N/A |

| Compound 1b (Cyano-acetamide derivative) | Cyano, acetamide | 49.22 | HT-29 | Less active |

| 5-Fluorouracil | Fluoropyrimidine | <50 | Multiple lines | Benchmark |

Key Findings :

- Substituent Impact: The presence of a thiazole ring (CK5) or dimethylphenylamino group (Sulfonamide 24) reduces potency compared to 5-fluorouracil. However, cyano-acetamide derivatives (1b, 8) show moderate activity, suggesting that electron-withdrawing groups enhance cytotoxicity .

- Target Selectivity : CK5’s thiazole moiety may improve kinase inhibition, while Sulfonamide 24’s penta-2,4-dienamide chain likely affects membrane permeability .

Structural Modifications and Pharmacological Outcomes

- Pyrimidine vs. Thiazole: Pyrimidine derivatives (e.g., 2-Cyano-5-(pyrimidin-2-ylamino)phenol) may favor DNA intercalation, whereas thiazole-containing analogs (CK5) could target ATP-binding pockets in kinases .

- Cyanogroup Positioning: The cyano group at position 2 in the target compound may enhance hydrogen bonding with biological targets compared to derivatives with cyano groups at other positions .

Preparation Methods

Cyanation of Halogenated Phenol Intermediates

A common approach involves introducing the cyano group via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

Direct Cyanation Using NaCN/CuCN

Procedure :

-

Substrate : 5-Nitro-2-bromophenol.

-

Conditions : NaCN (1.1 eq), CuCN (0.3 eq), sulfolane solvent, 160–180°C, 4–6 h.

-

Outcome : Substitution of bromine with cyano yields 2-cyano-5-nitrophenol (85–90% purity).

-

Challenges : High temperatures may degrade phenolic -OH; protection (e.g., methyl ether) is recommended.

Data Table 1 : Optimization of Cyanation Conditions

| Substrate | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 5-Nitro-2-bromophenol | NaCN/CuCN | Sulfolane | 160 | 6 | 70 | 88 |

| 5-Nitro-2-iodophenol | KCN | DMF | 120 | 12 | 65 | 82 |

Reduction of Nitro to Amine

The nitro group at position 5 is reduced to an amine for subsequent coupling.

Catalytic Hydrogenation

Procedure :

-

Substrate : 2-Cyano-5-nitrophenol.

-

Outcome : 5-Amino-2-cyanophenol (95% yield).

Data Table 2 : Reduction Methods Comparison

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Catalytic H₂ | Pd/C | MeOH | 25 | 12 | 95 |

| Fe/HCl | Fe powder | HCl/H₂O | 80 | 3 | 78 |

Coupling with Pyrimidine Derivatives

The amine intermediate is coupled with 2-chloropyrimidine via Buchwald-Hartwig amination or SNAr.

Pd-Catalyzed Coupling

Procedure :

-

Substrate : 5-Amino-2-cyanophenol + 2-chloropyrimidine.

-

Conditions : Pd(OAc)₂ (5 mol%), BINAP (10 mol%), Cs₂CO₃ (3 eq), dioxane, 100°C, 24 h.

-

Outcome : 2-Cyano-5-(pyrimidin-2-ylamino)phenol (68% yield).

Data Table 3 : Coupling Reaction Optimization

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 68 |

| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 110 | 55 |

Alternative Pathways

One-Pot Sequential Cyanation and Coupling

Procedure :

-

Substrate : 5-Nitro-2-bromophenol.

-

Conditions :

-

Outcome : Overall yield 52%, purity >90%.

Challenges and Solutions

Regioselectivity in Cyanation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-5-(pyrimidin-2-ylamino)phenol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 2-aminopyrimidine and a cyanophenol derivative. Key steps:

- Step 1 : Activate the phenol group via nitration or halogenation to enhance electrophilicity.

- Step 2 : Couple with 2-aminopyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours).

- Step 3 : Optimize cyanide introduction via cyanation reagents like CuCN or Pd-catalyzed cross-coupling .

- Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours at 120°C) and improves purity by minimizing side reactions like oxidation of the phenol group .

Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the planar geometry of the pyrimidine-phenol system.

- Key Parameters :

| Bond Length (Å) | Angle (°) | Torsion (°) |

|---|---|---|

| C–N (1.34–1.38) | 117–123 | 0–5 (planar) |

- Software : SHELXL (for refinement) and Olex2 (for visualization) are standard tools. Discrepancies in NMR vs. XRD data (e.g., tautomeric forms) require DFT calculations (B3LYP/6-31G*) to validate .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to kinase targets, and how do they align with experimental IC₅₀ values?

- Methodological Answer :

- Docking Workflow : Use Glide (Schrödinger) with induced-fit docking to account for protein flexibility. The pyrimidine ring often anchors to the ATP-binding pocket via H-bonds (e.g., with CDK2’s hinge region residues Glu81 and Leu83) .

- Validation : Compare docking scores (-8.5 to -10.2 kcal/mol) with experimental kinase inhibition assays (IC₅₀ = 0.2–5 μM). Discrepancies >1 log unit suggest solvation/entropy effects, requiring MM-GBSA free-energy calculations .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties, and what implications does this have for cellular imaging?

- Methodological Answer :

- Solvent Effects :

| Solvent | λem (nm) | Quantum Yield |

|---|---|---|

| DMSO | 450 | 0.45 |

| Water | 480 | 0.12 |

- pH Sensitivity : The phenol group deprotonates above pH 7.5, quenching fluorescence (λem shifts to 500 nm). Use confocal microscopy with pH 6.5 buffers to track lysosomal localization .

Q. What mechanisms explain contradictory cytotoxicity results in 2D vs. 3D cell culture models?

- Methodological Answer :

- Hypothesis : Reduced efficacy in 3D spheroids may stem from poor penetration or hypoxia-induced resistance.

- Validation :

- Measure intracellular concentrations via LC-MS/MS (3D models show 60–70% lower accumulation).

- Combine with ABCB1 inhibitors (e.g., verapamil) to test efflux pump involvement .

Data Contradiction Analysis

Q. Why do DFT-calculated HOMO-LUMO gaps conflict with experimental electrochemical data?

- Resolution :

- Experimental Setup : Cyclic voltammetry in anhydrous acetonitrile (0.1 M TBAPF₆) shows EHOMO = -5.3 eV vs. DFT-predicted -5.8 eV. This discrepancy arises from solvent reorganization energy, corrected via the Born solvation model .

Methodological Best Practices

Q. How to design a SAR study focusing on the pyrimidine substituents?

- Stepwise Approach :

Library Synthesis : Replace pyrimidine with triazine or quinazoline cores.

Assays : Test kinase inhibition (CDK2, EGFR) and logP (HPLC) to correlate hydrophobicity with activity.

Data Analysis : Use CoMFA or Random Forest models to identify critical steric/electronic descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.